molecular formula C10H13BrN2O2 B1628282 2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide CAS No. 215649-75-5

2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide

Cat. No. B1628282
CAS RN: 215649-75-5
M. Wt: 273.13 g/mol
InChI Key: ZWCIVPODIGUKLF-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide, also known as BHAM, is a synthetic compound that has been widely used in scientific research. BHAM is a derivative of acetaminophen and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, as studied by Magadum and Yadav (2018), involves processes crucial for synthesizing intermediate compounds used in antimalarial drugs. This research demonstrates the application of enzymes as catalysts to achieve selective reactions, important for creating specific drug intermediates with potential applications in pharmaceutical synthesis (Magadum & Yadav, 2018).

Photocatalytic Degradation for Water Treatment

Li et al. (2015) investigated the impact of halide ions on the degradation of acetaminophen, highlighting the role of advanced oxidation processes in water treatment. This research sheds light on the mechanisms through which contaminants are removed from water, essential for developing more efficient and selective water purification technologies (Li et al., 2015).

Microwave-assisted Synthesis for Compound Development

Ghazzali et al. (2012) explored microwave-assisted synthesis for creating derivatives with potential antimicrobial activity. This technique represents an efficient approach to compound synthesis, highlighting the importance of innovative methodologies in developing new materials for biomedical applications (Ghazzali et al., 2012).

Synthesis and Biological Assessment of Acetamide Derivatives

Research by Rani et al. (2016) into the synthesis of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents underscores the compound's utility in creating therapeutic agents. This work illustrates the intersection of chemical synthesis and pharmacological testing, crucial for drug development (Rani et al., 2016).

Antioxidant Activity of Coordination Complexes

Chkirate et al. (2019) demonstrated the antioxidant activity of pyrazole-acetamide derivatives, showcasing the application of chemical compounds in evaluating and enhancing antioxidant properties. This research contributes to the understanding of how various compounds can be utilized to combat oxidative stress, relevant in both environmental and biological contexts (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-bromophenyl)-2-(2-hydroxyethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c11-8-2-1-3-9(6-8)13-10(15)7-12-4-5-14/h1-3,6,12,14H,4-5,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCIVPODIGUKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572417
Record name N-(3-Bromophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide

CAS RN

215649-75-5
Record name N-(3-Bromophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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